molecular formula C11H22N2 B7967552 1-Ethyl-1,9-diazaspiro[5.5]undecane

1-Ethyl-1,9-diazaspiro[5.5]undecane

Cat. No.: B7967552
M. Wt: 182.31 g/mol
InChI Key: GWOHOEJMWLRSDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-1,9-diazaspiro[5.5]undecane is a synthetically versatile spirocyclic diaza-compound of significant interest in medicinal chemistry and drug discovery. This compound features a privileged heterocyclic scaffold known for its three-dimensional structure and ability to impart favorable physicochemical properties to candidate molecules . Compounds based on the 1,9-diazaspiro[5.5]undecane core have demonstrated a broad and promising range of biological activities in scientific research. These include potential for the treatment of obesity through inhibition of acetyl-CoA carboxylase (ACC), with some analogs showing potent IC 50 values in the low nanomolar range . This scaffold is also investigated for applications in pain management, as well as for addressing immune system, cell signaling, cardiovascular, and psychotic disorders . The spirocyclic architecture serves as a stable surrogate for common heterocycles like piperazines, often contributing to improved selectivity and reduced off-target interactions in pharmacological profiles . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-ethyl-1,9-diazaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-2-13-10-4-3-5-11(13)6-8-12-9-7-11/h12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOHOEJMWLRSDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCCC12CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Cyclization

A patent by CN101255159A outlines a scalable route to 3,9-diazaspiro[5.5]undecane derivatives using N-benzyl piperidine-4-ketone and ethyl cyanoacetate as starting materials. While this method targets benzyl-protected analogs, it provides a foundational approach adaptable to ethyl-substituted variants:

  • Formation of dicyanocarbodiimide intermediate : Reaction of N-benzyl piperidine-4-ketone with ethyl cyanoacetate in colamine solution yields a dicyanocarbodiimide (65% yield).

  • Selective decarboxylation : Acidic hydrolysis (H₂SO₄, HCl, or H₃PO₄) at 100–110°C removes one cyano group, yielding a monocarbodiimide.

Critical Reaction Conditions

  • Temperature : 100–110°C for 18–30 hours.

  • Acid concentration : 30–50% aqueous solutions.

  • Yield : 64–68% after recrystallization.

Reduction and Ethyl Group Introduction

The monocarbodiimide undergoes reduction with lithium aluminum hydride (LAH) in tetrahydrofuran (THF) to form the diamine core. To introduce the ethyl group:

  • Protecting group strategy : Replace benzyl with ethyl via hydrogenolysis or alkylation.

    • Example: Hydrogenation of N-benzyl intermediates over Pd/C (50 psi H₂, 50°C) removes benzyl groups, allowing re-alkylation with ethylating agents like iodoethane.

  • Direct alkylation : Treat the free amine with ethyl bromide or ethyl triflate in the presence of a base (e.g., K₂CO₃).

Yield Optimization

  • Hydrogenolysis : 82–84% yield for Boc-protected analogs.

  • Alkylation : 80–93% yield depending on the electrophile and solvent.

Stepwise Assembly via Acyclic Precursors

Cyclization of Diamine-Ketone Adducts

A method reported in the Journal of Medicinal Chemistry involves spirocyclization through nucleophilic ring-opening of epoxides or ketones. For this compound:

  • Synthesis of 6-phenethyl-1-oxa-6-azaspiro[2.5]octane : React phenethylamine derivatives with ketones in DMSO at 50°C (77% yield).

  • Ethyl group incorporation : Replace phenethyl with ethyl via reductive amination or Grignard addition.

Key Modifications

  • Use ethylamine instead of phenethylamine in initial steps.

  • Employ LAH or NaBH₄ for selective reduction of imine intermediates.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey StepsYield (%)Scalability
Template-basedN-Benzyl piperidine-4-ketoneCyclization, LAH reduction65–73High
Stepwise assemblyEthylamine, ketonesSpirocyclization, alkylation70–80Moderate

Advantages of Template-Based Synthesis :

  • Higher yields for spirocyclic core formation.

  • Amenable to large-scale production due to robust reaction conditions.

Limitations :

  • Requires harsh acids (e.g., H₂SO₄) for decarboxylation.

  • Multi-step protection/deprotection increases synthesis time.

Optimization and Troubleshooting

Improving Reduction Efficiency

  • Alternative reductants : Replace LAH with milder agents like NaBH₄/CeCl₃ to reduce side reactions.

  • Solvent effects : THF vs. Et₂O impacts LAH reactivity; THF provides better solubility for polar intermediates.

Ethyl Group Introduction Challenges

  • Competitive over-alkylation : Mitigated by using excess amine or low-temperature conditions.

  • Protecting group compatibility : Boc groups withstand hydrogenolysis, while acetyl groups require acidic conditions for removal .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Medicinal Chemistry

1-Ethyl-1,9-diazaspiro[5.5]undecane has shown promise in the development of drugs targeting several conditions:

  • Sleep Disorders : The compound acts as an antagonist for orexin receptors, which are involved in regulating the sleep-wake cycle. This mechanism suggests potential applications in treating insomnia and other sleep-related disorders .
  • Obesity and Metabolic Disorders : Research indicates that derivatives of 1,9-diazaspiro[5.5]undecane can inhibit acetyl-CoA carboxylase (ACC), an enzyme linked to fat metabolism. Compounds derived from this scaffold have demonstrated IC50 values as low as 3.4 nM for ACC inhibition, indicating strong potential for obesity treatment .
  • Pain Management : Some derivatives have been developed as dual μ-opioid receptor agonists and σ1 receptor antagonists, which may provide effective pain relief while minimizing side effects associated with traditional opioids .

The compound exhibits diverse biological activities:

  • Neuropeptide Y (NPY) Antagonism : Certain derivatives show antagonistic activity against NPY receptors, which are implicated in various disorders including obesity, cardiovascular diseases, and pain syndromes . For example, compounds with IC50 values below 500 nM have been identified as potential treatments for conditions characterized by excess NPY.
  • Melanin-Concentrating Hormone (MCH) Receptor Antagonism : Antagonism at MCH-R1 has been observed in some derivatives of the diazaspiro compound, suggesting a role in obesity management by modulating appetite .

Research Findings and Case Studies

Several studies have documented the efficacy of this compound derivatives across various applications:

ApplicationMechanism of ActionKey Findings
Sleep DisordersOrexin receptor antagonismPotential for treating insomnia .
ObesityACC inhibitionIC50 values as low as 3.4 nM; effective in reducing body weight .
Pain ManagementDual μ-opioid agonism and σ1 receptor antagonismPromising results for pain relief without severe side effects .
Cardiovascular DisordersNPY antagonismEffective against cardiovascular diseases linked to NPY excess .

Mechanism of Action

The mechanism of action of 1-Ethyl-1,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it can act as an antagonist or agonist at certain receptors, modulating their activity. The compound may also inhibit specific enzymes, thereby affecting biochemical pathways. Molecular docking studies have shown that it can bind to targets such as NS5-methyltransferase, which is involved in viral replication .

Comparison with Similar Compounds

Comparison with Similar Diazaspiro Compounds

Key Observations :

  • Synthetic Routes : RCM is favored for nitrogen-rich spiro systems, while alkylation or condensation dominates oxygen-containing analogs .
Physicochemical and Pharmacokinetic Properties
Property 1-Ethyl-1,9-diazaspiro[5.5]undecane 1-Oxa-4,9-diazaspiro[5.5]undecane 4-Oxa-1,9-diazaspiro[5.5]undecane
Melting Point Not reported 162–183°C (aryl-substituted) 110°C (HCl salt)
Solubility Moderate (predicted) High in polar solvents High (dihydrochloride salt)
Lipophilicity (LogP) ~2.5 (estimated) ~1.8 (due to oxygen) ~1.2 (polar HCl salt)
Bioavailability Not reported 66% (oral, rats) Not reported

Key Observations :

  • Oxygen substitution (e.g., 1-oxa) increases polarity, improving aqueous solubility but reducing membrane permeability .
  • Ethyl groups balance lipophilicity, making this compound a candidate for CNS-targeted therapies .

Biological Activity

1-Ethyl-1,9-diazaspiro[5.5]undecane is a member of the diazaspiro compound family, which has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a spirocyclic structure characterized by a nitrogen-rich framework that is conducive to interactions with various biological targets. The core structure consists of two fused rings connected through a single atom, which enhances its potential for bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes:

  • Orexin Receptors : The compound acts as an antagonist for orexin receptors, which play a crucial role in regulating the sleep-wake cycle. By inhibiting these receptors, it may help in managing sleep disorders .
  • Enzyme Inhibition : Research indicates that this compound may inhibit enzymes such as acetyl-CoA carboxylase (ACC), which is involved in fatty acid metabolism. This inhibition could have implications for obesity treatment .
  • Neuropeptide Y Antagonism : It has shown antagonistic activity against neuropeptide Y, suggesting potential applications in appetite regulation and weight management .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Biological Activity Mechanism Potential Applications
Orexin receptor antagonismInhibition of orexin receptor activationTreatment of sleep disorders
ACC inhibitionReduces fatty acid synthesisObesity treatment
Neuropeptide Y antagonismModulates appetite signalingWeight management
GABA_A receptor antagonismCompetitive inhibition at GABA_A receptor sitesNeuropsychiatric disorders

Case Studies

Several studies have investigated the pharmacological effects of this compound:

  • Obesity Treatment : A study demonstrated that derivatives of diazaspiro compounds exhibit significant inhibition of ACC with IC50 values as low as 4 nM. These findings suggest that modifications to the core structure can enhance potency against metabolic disorders .
  • Central Nervous System Disorders : Another research effort indicated that certain diazaspiro derivatives showed promising results in modulating GABA_A receptor activity, with specific compounds achieving subnanomolar binding affinities. However, challenges related to bioavailability were noted when tested in vivo .
  • Pharmacokinetics : A pharmacokinetic study revealed that one derivative had an area under the curve (AUC) of 332 ng·h/ml in rat models, indicating moderate systemic exposure and potential for further development in therapeutic contexts .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to synthesize 1-Ethyl-1,9-diazaspiro[5.5]undecane?

  • Methodological Answer : Synthesis often involves multi-component reactions (MCRs) or coupling strategies. For example, three-component condensations using aldehydes, nitriles, and aromatic substrates in the presence of strong acids (e.g., H₂SO₄) can yield spirocyclic structures . Additionally, coupling agents like EDC•HCl enable functionalization of the spiro core, followed by reduction steps to stabilize substituents . Researchers should optimize stoichiometry and reaction time to enhance yield.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR verify the spirocyclic framework and substituent positions. For example, distinct proton environments in the ethyl group and diaza ring can be resolved at 1.0–1.5 ppm (CH₃) and 2.5–3.5 ppm (N–CH₂) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected m/z for C₁₃H₂₄N₂: 208.19) and fragmentation patterns .
  • X-ray Crystallography : Resolves bond angles and spiro junction geometry, critical for structural validation .

Q. What safety protocols are recommended for handling spirocyclic diamines in laboratory settings?

  • Methodological Answer :

  • PPE : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors or dust .
  • Storage : Store in airtight containers at –20°C to prevent degradation, as recommended for similar azaspiro compounds .

Advanced Research Questions

Q. How can researchers address contradictory NMR data when confirming the structure of this compound derivatives?

  • Methodological Answer :

  • Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can clarify spatial proximity of ethyl groups to the spiro core .
  • Computational Modeling : Density Functional Theory (DFT) simulations predict chemical shifts, allowing comparison with experimental data to resolve ambiguities .
  • Alternative Techniques : Use IR spectroscopy to confirm functional groups (e.g., N–H stretches at ~3300 cm⁻¹) .

Q. What experimental design principles optimize the yield of this compound under varying reaction conditions?

  • Methodological Answer :

  • DoE (Design of Experiments) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For instance, polar aprotic solvents (e.g., DMF) may enhance cyclization .
  • Kinetic Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction time .
  • Substituent Effects : Introduce electron-donating/withdrawing groups on precursors to modulate reactivity. Ethyl groups may stabilize intermediates via steric effects .

Q. How can computational models predict the stability and reactivity of this compound in different solvents?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Assess solvation effects and conformational flexibility. For example, simulate free energy changes in water vs. acetonitrile to predict solubility .
  • DFT Calculations : Evaluate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. This guides functionalization strategies .
  • QSPR Models : Relate molecular descriptors (e.g., logP, polar surface area) to experimental stability data for predictive insights .

Notes

  • Contradiction Analysis : Conflicting spectral data may arise from tautomerism or solvent effects. For example, proton exchange in polar solvents can broaden NMR signals, requiring low-temperature measurements .
  • Advanced Synthesis : Catalytic asymmetric methods (e.g., chiral ligands) remain underexplored for this compound, presenting a research gap .
  • Safety Compliance : Always reference GHS-compliant SDS sheets for handling and disposal guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.